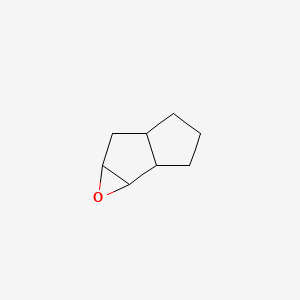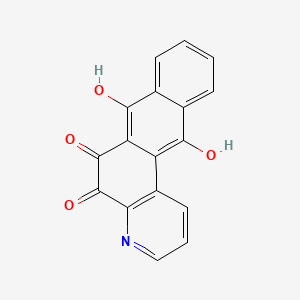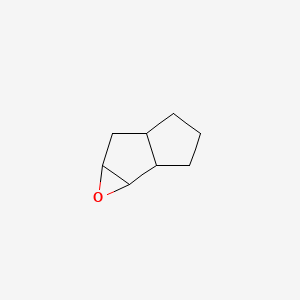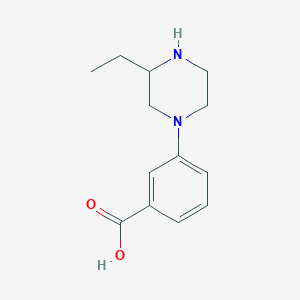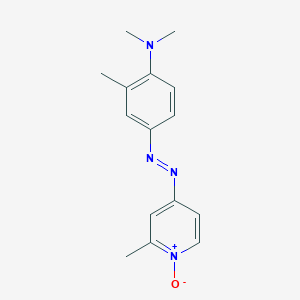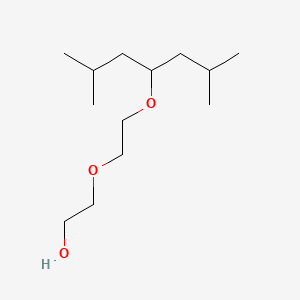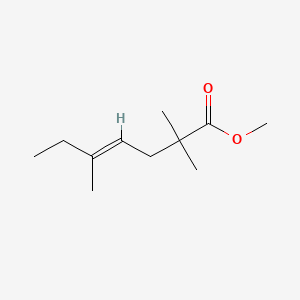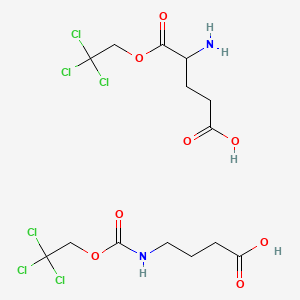
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid;4-(2,2,2-trichloroethoxycarbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid typically involves the reaction of glutamic acid derivatives with trichloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, and requires careful monitoring of temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of these compounds involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes steps such as crystallization, purification, and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid involves its binding to the α subunit of the l-glutamic acid receptor. This binding inhibits transcriptional regulation at an optimum concentration of 10 micromolar and is reversible. The compound also inhibits the transfer reactions of nucleotides in DNA synthesis, affecting protein synthesis in mutant cells but not in wild-type cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-5-oxo-4-(1-oxo-4-(2-oxopyrrolidin-1-yl)isoindolin-2-yl)pentanoic acid: Another glutamic acid derivative with similar inhibitory effects on transcriptional regulation.
Pentanoic acid, 4-oxo-: A simpler compound with different chemical properties and applications.
Uniqueness
4-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid is unique due to its specific binding affinity to the l-glutamic acid receptor and its reversible inhibition of transcriptional regulation. This makes it a valuable compound for research in transcriptional regulation and protein synthesis .
Propriétés
Formule moléculaire |
C14H20Cl6N2O8 |
|---|---|
Poids moléculaire |
557.0 g/mol |
Nom IUPAC |
4-amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid;4-(2,2,2-trichloroethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/2C7H10Cl3NO4/c8-7(9,10)3-15-6(14)4(11)1-2-5(12)13;8-7(9,10)4-15-6(14)11-3-1-2-5(12)13/h4H,1-3,11H2,(H,12,13);1-4H2,(H,11,14)(H,12,13) |
Clé InChI |
HXAGKQTZDIRZFG-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)CNC(=O)OCC(Cl)(Cl)Cl.C(CC(=O)O)C(C(=O)OCC(Cl)(Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


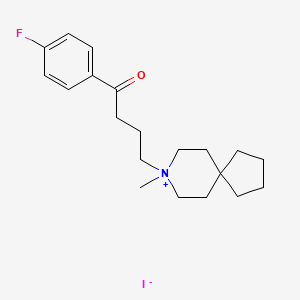

![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
